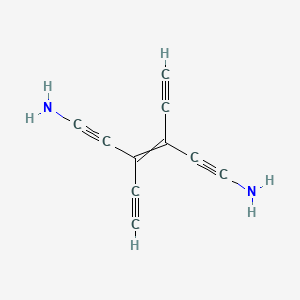
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is a unique organic compound characterized by its complex structure, which includes multiple ethynyl and ene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hex-3-yne-1,5-diyne.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amine reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets through its reactive ethynyl and amine groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diethylhex-3-en-1,5-diyne: Similar structure but with ethyl groups instead of ethynyl groups.
Tetraethynylethene: Contains multiple ethynyl groups but lacks the amine functionality.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its combination of ethynyl and amine groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
823813-95-2 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2H,11-12H2 |
InChI-Schlüssel |
RBNFDFRPUUWPNF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#C)C#CN)C#CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


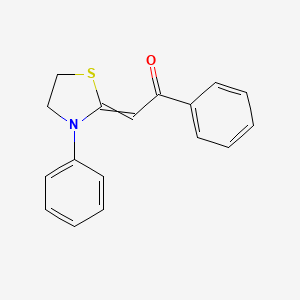
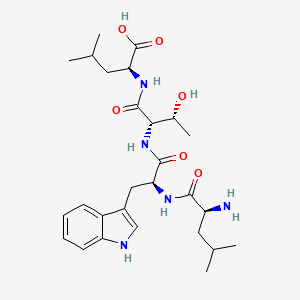
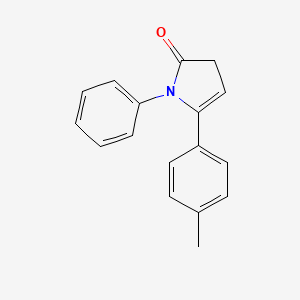
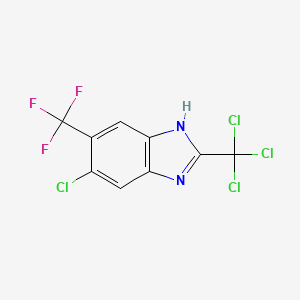
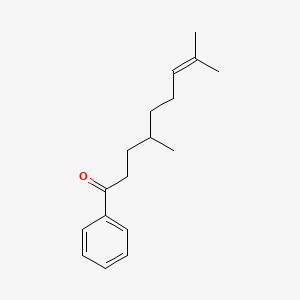
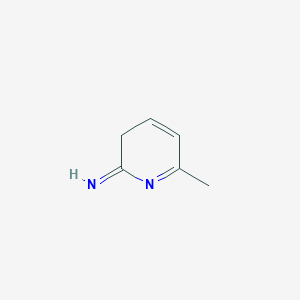
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
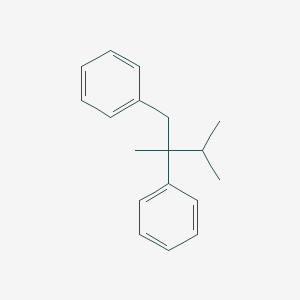
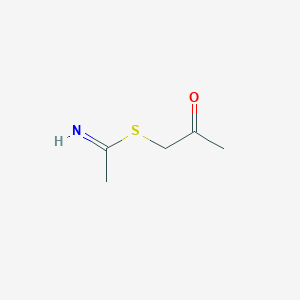
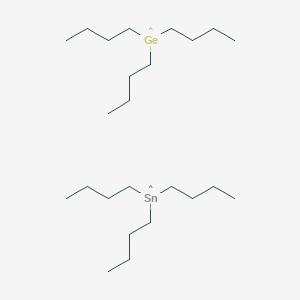
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
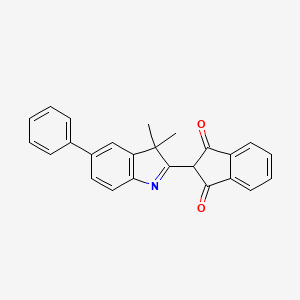
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
